Modulation of Lipophilicity vs. Morpholine and Piperazine in Spirocyclic Bioisosteres
Introducing a spirocyclic center, as seen in azaspiro[3.3]heptanes which are closely related to the 5-oxa-2-azaspiro[3.4]octane scaffold, consistently lowers the measured logD7.4 compared to traditional heterocycles like morpholines, piperidines, and piperazines. This effect is quantified in the cited study [1].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | Not directly measured; class effect is a decrease in logD7.4. |
| Comparator Or Baseline | Morpholine, Piperidine, Piperazine |
| Quantified Difference | logD7.4 decreased by as much as -1.0 relative to the comparator heterocycles. |
| Conditions | Measured logD7.4 of analogous molecules in a medicinal chemistry study. |
Why This Matters
Lower lipophilicity is a desirable property in drug discovery, often correlating with improved solubility, reduced off-target binding, and better pharmacokinetic profiles, thus prioritizing this scaffold over more lipophilic alternatives.
- [1] Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett., 10(8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248 View Source
